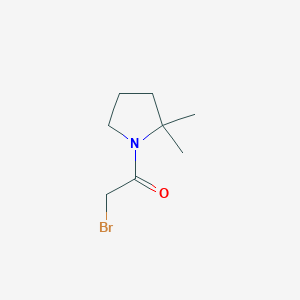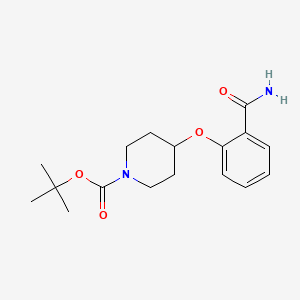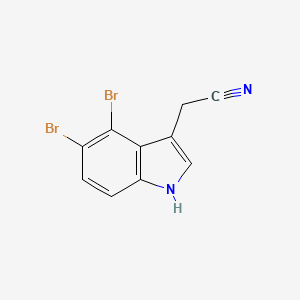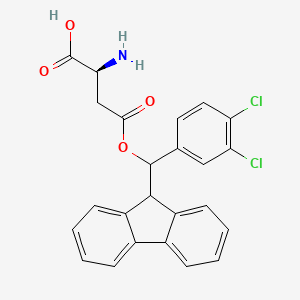
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- is an organic compound with the molecular formula C13H17ClO4 This compound features a butanone backbone substituted with a 4-chloro group and a 3,4,5-trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides, amines, or thiols.
Aplicaciones Científicas De Investigación
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, making the compound effective in inhibiting or modulating the activity of its targets. Pathways involved may include inhibition of tubulin polymerization, modulation of receptor signaling, and interference with metabolic enzymes.
Comparación Con Compuestos Similares
- 1-Butanone, 4-chloro-1-(4-fluorophenyl)-
- 1-Butanone, 1-(4-chlorophenyl)-
Comparison: Compared to its analogs, 1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications, such as anticancer and antimicrobial research .
Propiedades
Fórmula molecular |
C24H19Cl2NO4 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1 |
Clave InChI |
FAPWOLALPPTWQO-AJZOCDQUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


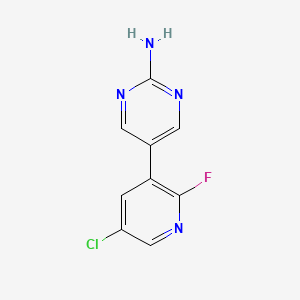
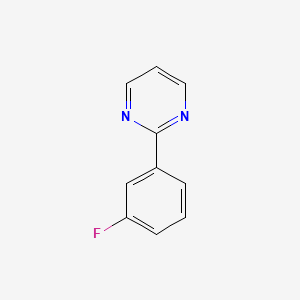
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
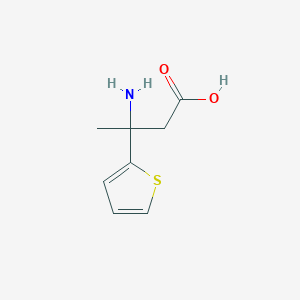
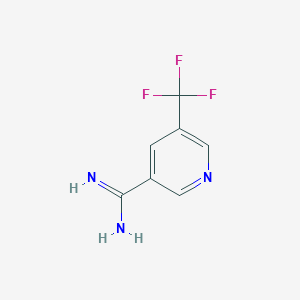


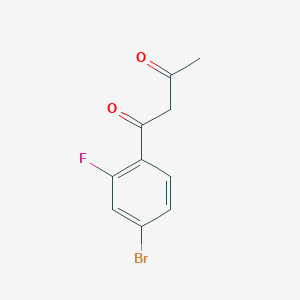

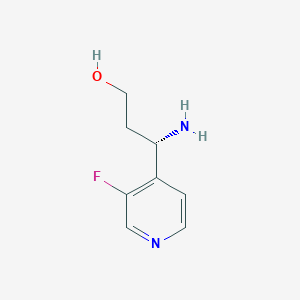
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
